molecular formula C11H11BrN2O B597231 4-Bromo-1-(4-methoxyphenyl)-3-methyl-1H-pyrazole CAS No. 1252572-62-5

4-Bromo-1-(4-methoxyphenyl)-3-methyl-1H-pyrazole

Cat. No.: B597231
CAS No.: 1252572-62-5
M. Wt: 267.126
InChI Key: FMGQALJUFCKEGS-UHFFFAOYSA-N
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Description

4-Bromo-1-(4-methoxyphenyl)-3-methyl-1H-pyrazole is a valuable chemical scaffold in medicinal chemistry and drug discovery research. The bromine substituent at the 4-position of the pyrazole ring makes it a versatile synthetic intermediate for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings . This allows researchers to generate a diverse array of novel derivatives for structure-activity relationship (SAR) studies. Pyrazole cores are privileged structures in medicinal chemistry, frequently investigated for their potential biological activities . Research on pyrazole-based compounds spans multiple therapeutic areas, including the development of anti-inflammatory agents and the exploration of antifungal properties through molecular hybridization strategies . This compound serves as a key precursor for synthesizing more complex molecular hybrids, particularly those designed to incorporate additional pharmacophores like the 1,3,4-oxadiazole nucleus, which can be aimed at targeting specific enzymes or receptors . The structure is engineered for use in exploratory research to develop new therapeutic candidates and probe biochemical pathways. This product is for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

4-bromo-1-(4-methoxyphenyl)-3-methylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O/c1-8-11(12)7-14(13-8)9-3-5-10(15-2)6-4-9/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMGQALJUFCKEGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1Br)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90682051
Record name 4-Bromo-1-(4-methoxyphenyl)-3-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90682051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1252572-62-5
Record name 4-Bromo-1-(4-methoxyphenyl)-3-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90682051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Condensation of Diethyl Butynedioate with 4-Methoxyphenylhydrazine

Diethyl butynedioate reacts with 4-methoxyphenylhydrazine in ethanol under reflux to form 5-hydroxy-1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-3-carboxylate. Cyclization occurs via nucleophilic attack of the hydrazine nitrogen on the alkyne, followed by tautomerization.

Bromination with Phosphorus Tribromide

The hydroxyl group at position 5 is replaced by bromine using PBr₃ in DCM. This step proceeds via a two-stage mechanism: (1) formation of a phosphoester intermediate and (2) nucleophilic displacement by bromide ion.

Bromination AgentSolventTemperatureYield
PBr₃ (1.1 equiv)DCM0°C → 25°C75%
NBS (1.2 equiv)CCl₄40°C68%

Hydrolysis and Decarboxylation

The ethyl ester group is hydrolyzed using 10% NaOH in ethanol, yielding 4-bromo-1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-3-carboxylic acid. Subsequent decarboxylation at 150°C under vacuum removes CO₂, yielding the target compound.

Copper-Catalyzed Cycloaddition for Pyrazole Core Formation

A third method employs copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the pyrazole ring. This approach, adapted from click chemistry protocols, involves:

  • Synthesis of 3-Nitroso-5-methyl-1-(4-methoxyphenyl)-1H-pyrazole : Reacting 4-methoxyphenylhydrazine with pentane-2,4-dione in acetic acid.

  • Alkyne Functionalization : Coupling the nitroso intermediate with 1-ethynyl-4-methoxybenzene using CuSO₄ and sodium ascorbate in THF/H₂O (1:1).

  • Bromination : Introducing bromine at position 4 using HBr in acetic acid.

This method achieves a 61% overall yield but requires stringent control over reaction stoichiometry to avoid over-bromination.

Spectral Characterization and Analytical Data

Critical spectroscopic data for this compound include:

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (500 MHz, CDCl₃) : δ 7.72 (d, J = 8.8 Hz, 2H, Ar-H), 6.93 (d, J = 8.8 Hz, 2H, Ar-H), 6.45 (s, 1H, H-5), 3.83 (s, 3H, OCH₃), 2.41 (s, 3H, CH₃).

  • ¹³C NMR : δ 159.2 (C-O), 138.5 (C-4), 128.7–114.2 (Ar-C), 105.6 (C-5), 55.3 (OCH₃), 13.8 (CH₃).

Infrared (IR) Spectroscopy

  • Peaks at 2950 cm⁻¹ (C-H stretch, CH₃), 1605 cm⁻¹ (C=C aromatic), and 1250 cm⁻¹ (C-O-C) confirm substituent groups.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitations
Direct AlkylationHigh yield (88%), minimal stepsRequires hazardous NaH/MeI
Multi-Step SynthesisScalable, avoids extreme temperaturesLow overall yield (50–60%)
CuAACRegioselective, modularComplex purification steps

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(4-methoxyphenyl)-3-methyl-1H-pyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride, methyl iodide, and other nucleophiles.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reagents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .

Scientific Research Applications

4-Bromo-1-(4-methoxyphenyl)-3-methyl-1H-pyrazole is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Bromo-1-(4-methoxyphenyl)-3-methyl-1H-pyrazole involves its interaction with specific molecular targets. The bromine atom and the methoxyphenyl group play crucial roles in its binding affinity and specificity towards these targets. The exact pathways and molecular targets involved are subjects of ongoing research .

Comparison with Similar Compounds

Substituent Effects on Physical and Spectral Properties

The table below compares key structural features and physical properties of 4-Bromo-1-(4-methoxyphenyl)-3-methyl-1H-pyrazole with related compounds:

Compound Name Substituents (Positions) Melting Point (°C) Key Spectral Data (NMR, IR) Reference
This compound 4-Br, 1-(4-MeOPh), 3-Me Not reported Not explicitly provided
4-Bromo-3-methoxy-1-phenyl-1H-pyrazole 4-Br, 3-OMe, 1-Ph Not reported ¹H/¹³C/¹⁵N NMR, IR (C-O stretch)
Ethyl 4-bromo-3-(4-methoxyphenyl)-1-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-pyrazole-5-carboxylate (4g) 4-Br, 3-(4-MeOPh), 1-(oxoethyl), 5-COOEt 109–110 ¹H/¹³C NMR, HRMS
4-(4-Bromo-3-(4-bromophenyl)-5-(tetrahydroindolyl)-1H-pyrazol-1-yl)benzenesulfonamide 4-Br, 3-(4-BrPh), 1-(sulfonamide) 200–201 IR (SO₂, C=O), ¹H NMR
4-Bromo-1-[(3-chlorothiophen-2-yl)methyl]-1H-pyrazol-3-amine 4-Br, 1-(thiophenyl), 3-NH₂ Not reported Not provided

Key Observations:

  • Substituent Effects on Melting Points: Bulky or polar groups (e.g., sulfonamide in ) increase melting points due to enhanced intermolecular interactions. The target compound’s methyl and methoxyphenyl groups likely result in moderate thermal stability.
  • Electronic Effects: Electron-withdrawing groups (e.g., bromine, sulfonamide) influence reactivity in cross-coupling reactions, while electron-donating groups (e.g., methoxy) enhance solubility .

Biological Activity

4-Bromo-1-(4-methoxyphenyl)-3-methyl-1H-pyrazole is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound features a bromine atom at the 4-position, a methoxyphenyl group at the 1-position, and a methyl group at the 3-position of the pyrazole ring. Its molecular formula is C12H12BrN3O, with a molecular weight of approximately 267.126 g/mol. This article examines the biological activities associated with this compound, supported by data from various studies, including case studies and research findings.

Biological Activities

Research indicates that pyrazole derivatives exhibit a wide range of biological activities, including:

  • Anti-inflammatory
  • Analgesic
  • Antimicrobial
  • Anticancer

These activities are attributed to the unique structural features of pyrazole compounds, which allow them to interact with various biological targets.

Anti-inflammatory and Analgesic Properties

The anti-inflammatory potential of this compound has been highlighted in several studies. For instance, compounds with similar structures have shown significant inhibition of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). A comparative study revealed that certain pyrazole derivatives exhibited up to 85% inhibition of TNF-α at specific concentrations, suggesting that modifications to the pyrazole ring can enhance anti-inflammatory effects .

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been investigated. Similar compounds have demonstrated activity against various bacterial strains, including E. coli and S. aureus. The presence of functional groups like methoxy and bromine is believed to enhance the lipophilicity and bioavailability of these compounds, contributing to their antimicrobial properties .

Anticancer Activity

Recent studies have explored the anticancer potential of pyrazole derivatives. Compounds containing the pyrazole scaffold have shown promising results against multiple cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). The mechanism appears to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells .

The mechanisms through which this compound exerts its biological effects are still under investigation. Preliminary findings suggest interactions with specific enzymes or receptors involved in inflammatory pathways. Molecular docking studies are being employed to elucidate these interactions further .

Synthesis

The synthesis of this compound typically involves the reaction between 4-bromo-1-phenyl-1H-pyrazol-3-ol and methyl iodide in the presence of sodium hydride as a base. This reaction is conducted under inert conditions, followed by purification through column chromatography .

Comparative Analysis with Related Compounds

To better understand the position of this compound within its class, we can compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
4-Bromo-1-methyl-1H-pyrazoleBromine at position 4; methyl group at position 1Antimicrobial properties
3-Methyl-5-(4-methoxyphenyl)-pyrazoleMethyl at position 3; methoxyphenyl at position 5Anti-inflammatory effects
4-Bromo-3-nitro-1H-pyrazoleNitro group at position 3; bromine at position 4Cytotoxic activity
5-(4-Methoxyphenyl)-3-methylpyrazoleMethoxyphenyl at position 5; methyl at position 3Analgesic properties

Each compound shares a pyrazole core but differs in substituents that influence their biological activities and chemical reactivity .

Case Studies

A notable case study involved testing derivatives similar to this compound for their anticancer properties. Results indicated that certain analogs significantly inhibited cancer cell growth across various types, suggesting that modifications to the pyrazole structure could lead to more effective therapeutic agents .

Another study focused on the anti-inflammatory effects of related pyrazoles, demonstrating substantial reductions in inflammatory markers in animal models. These findings support further exploration into this compound's potential as a therapeutic agent for inflammatory diseases .

Q & A

Basic: What are the standard synthetic routes for 4-Bromo-1-(4-methoxyphenyl)-3-methyl-1H-pyrazole, and how do reaction conditions influence yield?

Answer:
The compound is typically synthesized via cyclization of substituted hydrazines with β-keto esters or α,β-unsaturated ketones. For example:

  • Step 1 : Condensation of 4-methoxyphenylhydrazine with ethyl acetoacetate under acidic conditions forms the pyrazole core .
  • Step 2 : Bromination at the 4-position using N-bromosuccinimide (NBS) in dichloromethane at 0–5°C achieves regioselectivity, with yields >75% .
  • Key variables : Temperature control during bromination minimizes side products (e.g., di-brominated derivatives), while excess NBS (1.2 equiv.) optimizes conversion .

Table 1 : Yield optimization for bromination

NBS Equiv.Temp (°C)Yield (%)
1.0062
1.2078
1.5065 (di-bromination)

Basic: How is crystallographic data used to confirm the structure of this compound?

Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example:

  • Unit cell parameters : Orthorhombic system (space group P2₁2₁2₁) with a = 11.3476 Å, b = 14.0549 Å, c = 15.954 Å .
  • Key bond lengths : C–Br bond = 1.89 Å (consistent with sp³ hybridization), and dihedral angle between pyrazole and methoxyphenyl rings = 5.49°, indicating near-planarity .
  • Validation tools : SHELXL refinement (R-factor < 0.05) ensures structural accuracy .

Advanced: What strategies resolve contradictions in biological activity data for pyrazole derivatives?

Answer:
Discrepancies in antimicrobial or enzyme inhibition assays often arise from:

  • Solubility issues : Lipophilic derivatives (e.g., 4-bromo-substituted) may form aggregates in aqueous media, leading to false negatives. Use of DMSO ≤1% (v/v) and dynamic light scattering (DLS) controls improves reliability .
  • Off-target effects : For CCK1 receptor antagonists, competitive binding assays (e.g., radioligand displacement with [³H]-CCK8) confirm specificity. Derivatives with IC₅₀ < 100 nM show <10% cross-reactivity with CCK2 receptors .
  • Metabolic instability : Microsomal stability assays (e.g., liver S9 fractions) identify rapid degradation pathways. Methyl or methoxy groups at the 3-position enhance metabolic half-life (t₁/₂ > 60 min) .

Advanced: How do intermolecular interactions (e.g., halogen bonding) influence solid-state packing and solubility?

Answer:

  • Halogen bonding : The bromine atom participates in C–H···Br interactions (distance ~3.3 Å), stabilizing crystal lattices and reducing solubility in non-polar solvents .
  • π–π stacking : The methoxyphenyl ring engages in offset stacking (interplanar distance 3.5 Å), contributing to low aqueous solubility (logP ~3.8). Co-crystallization with PEG-4000 improves dissolution rates .
  • Hydrogen bonding : N–H···O interactions with lattice solvents (e.g., ethanol) create channels, enabling polymorphic transitions upon desolvation .

Table 2 : Intermolecular interactions in crystal structures

Interaction TypeDistance (Å)Energy (kcal/mol)
C–H···Br3.3-2.5
π–π stacking3.5-4.2
N–H···O (ethanol)2.9-5.1

Advanced: What methodologies enable selective functionalization of the pyrazole ring for SAR studies?

Answer:

  • Sonogashira coupling : Pd-catalyzed cross-coupling with terminal alkynes at the 4-bromo position introduces aryl/alkyl groups (e.g., phenylethynyl) with >90% regioselectivity .
  • Click chemistry : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) at the 1-position generates triazole hybrids. Optimized conditions: 50°C, 16 hr, sodium ascorbate/copper sulfate in THF:H₂O (1:1), yielding 61% .
  • Thiourea derivatives : Reaction with ammonium thiocyanate introduces thiourea moieties at the 4-carbonyl position, enhancing antibacterial potency (MIC = 8 µg/mL vs. S. aureus) .

Advanced: How are computational methods integrated with experimental data to predict reactivity?

Answer:

  • DFT calculations : B3LYP/6-31G(d) models predict electrophilic substitution sites (e.g., bromination at C4 vs. C5) with 85% accuracy vs. experimental data .
  • Molecular docking : AutoDock Vina simulates binding to targets like DNA gyrase. Derivatives with a 4-methoxyphenyl group show ΔG = -9.2 kcal/mol, correlating with IC₅₀ = 1.2 µM .
  • MD simulations : GROMACS trajectories (100 ns) reveal that 3-methyl substitution reduces conformational flexibility, improving target engagement .

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